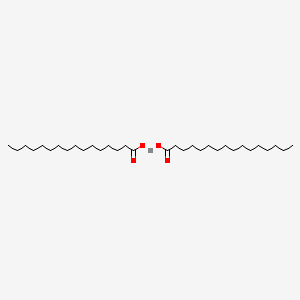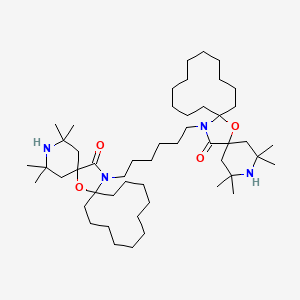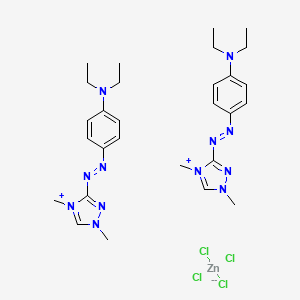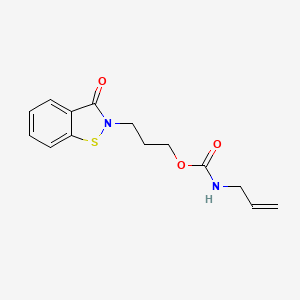
2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- is a complex organic compound that belongs to the class of benzodioxepins This compound is characterized by a benzene ring fused with a dioxepin ring, and a 3-methylbutyl group attached to the seventh position of the dioxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzene derivative with a dioxepin precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the correct formation of the dioxepin ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzodioxepin derivatives.
Scientific Research Applications
2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2H-1,5-Benzodioxepin-3(4H)-one: Lacks the 3-methylbutyl group, resulting in different chemical properties.
1,4-Benzodioxane: Similar structure but with a different ring system.
Benzofuran: Contains a fused benzene and furan ring, differing in oxygen placement.
Uniqueness
2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- is unique due to the presence of the 3-methylbutyl group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to other benzodioxepin derivatives.
Properties
CAS No. |
362467-67-2 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
7-(3-methylbutyl)-1,5-benzodioxepin-3-one |
InChI |
InChI=1S/C14H18O3/c1-10(2)3-4-11-5-6-13-14(7-11)17-9-12(15)8-16-13/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
AWAHFLZWCBUHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC2=C(C=C1)OCC(=O)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


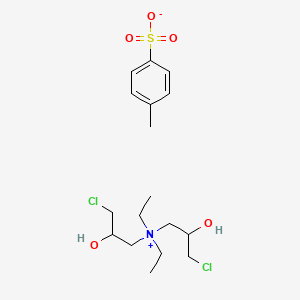


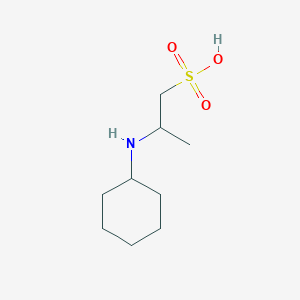
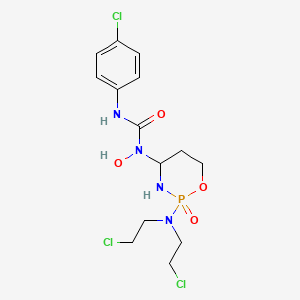
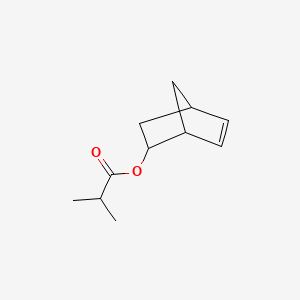
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)
